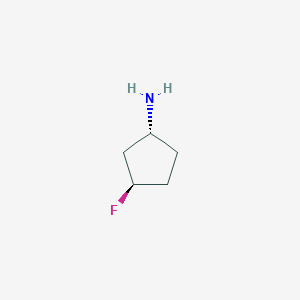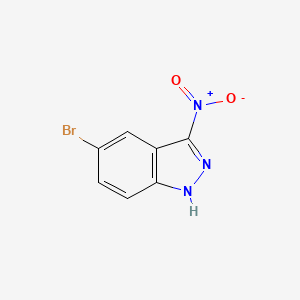![molecular formula C8H5BrClN3O B8097862 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8097862.png)
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide
Overview
Description
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C8H5BrClN3O and its molecular weight is 274.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Antitumor Agents : A study by Haider et al. (2014) in the Journal of the Brazilian Chemical Society discussed the synthesis of b-fused carbazoles, which are significant in the development of antitumor compounds. This process involved the transformation of 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester into 6-bromo and 6-nitro derivatives via electrophilic substitution, using N-bromosuccinimide as a reagent (Haider et al., 2014).
HIV Reverse Transcriptase Inhibitors : Heinisch et al. (1996) in Antiviral Chemistry and Chemotherapy synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones starting from 3,6-dichloropyridazine-4-carboxylic acid chloride. These compounds, structurally related to nevirapine, were screened as inhibitors of human immunodeficiency virus type 1 reverse transcriptase, highlighting the role of 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide derivatives in antiviral research (Heinisch et al., 1996).
Antimicrobial and Antimalarial Activity : Bhatt et al. (2016) in Medicinal Chemistry synthesized new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were tested for in vitro antimicrobial activity against various bacteria and also for antifungal and antimalarial activity (Bhatt et al., 2016).
Synthesis of Pyrrolo[2,3-c]pyridazines : A study by Deeb et al. (1992) in Zeitschrift für Naturforschung B reported the synthesis of ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone, highlighting the versatility of pyrrolo[1,2-b]pyridazine derivatives in creating novel heterocyclic compounds (Deeb et al., 1992).
Investigation of Central Nervous System Activities : Barlin et al. (1994) in the Australian Journal of Chemistry synthesized and tested various imidazo[1,2-b]pyridazines for their ability to displace [3H]diazepam from rat brain plasma membranes. This research contributes to understanding the potential CNS activities of compounds with the this compound structure (Barlin et al., 1994).
properties
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-4-1-6-7(10)5(8(11)14)2-12-13(6)3-4/h1-3H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJUWOTXCPVZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


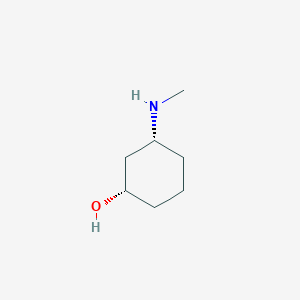
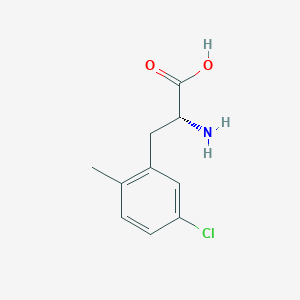
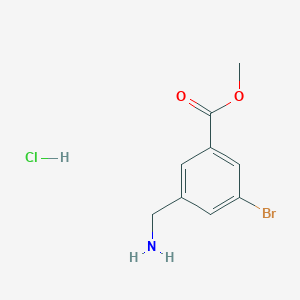

![C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B8097829.png)
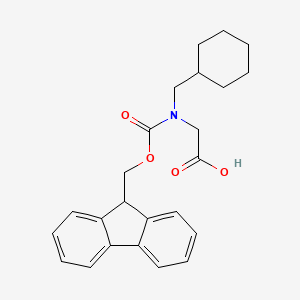
![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone](/img/structure/B8097842.png)
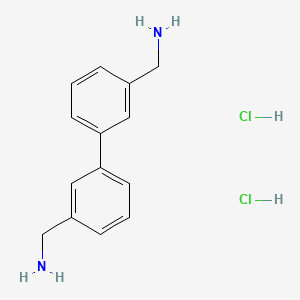

![Ethyl 5-(aminomethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8097859.png)
